1-Propanone, 2-amino-1-(3,4,5-trimethoxyphenyl)-
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Overview
Description
1-Propanone, 2-amino-1-(3,4,5-trimethoxyphenyl)- is a compound characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to an amino-propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2-amino-1-(3,4,5-trimethoxyphenyl)- typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 2-amino-1-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Propanone, 2-amino-1-(3,4,5-trimethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-amino-1-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: It inhibits the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and exhibits similar biological activities.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors with therapeutic applications.
Uniqueness: 1-Propanone, 2-amino-1-(3,4,5-trimethoxyphenyl)- is unique due to its trimethoxyphenyl group, which enhances its biological activity and specificity compared to other compounds. This structural feature allows it to interact more effectively with its molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-amino-1-(3,4,5-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H17NO4/c1-7(13)11(14)8-5-9(15-2)12(17-4)10(6-8)16-3/h5-7H,13H2,1-4H3 |
InChI Key |
MTHAXZWAGMSROH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)N |
Origin of Product |
United States |
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